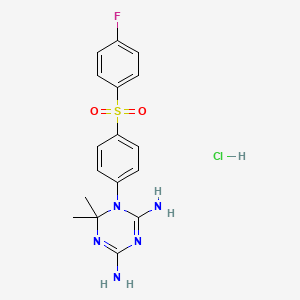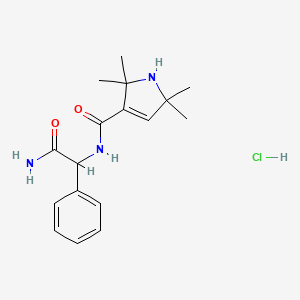
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” is a synthetic organic compound It is characterized by its complex structure, which includes a pyrrole ring, a phenylethyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the phenylethyl group and the amino-oxo functionality. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of automated reactors, precise control of reaction parameters, and purification processes to ensure the compound’s purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-1H-pyrrole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Phenylethylamine derivatives: Compounds with similar phenylethyl groups but different functional groups.
Uniqueness
“2,5-Dihydro-N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide HCl” is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
93969-07-4 |
|---|---|
Molecular Formula |
C17H24ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-16(2)10-12(17(3,4)20-16)15(22)19-13(14(18)21)11-8-6-5-7-9-11;/h5-10,13,20H,1-4H3,(H2,18,21)(H,19,22);1H |
InChI Key |
HKOLDZOKXMCBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NC(C2=CC=CC=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


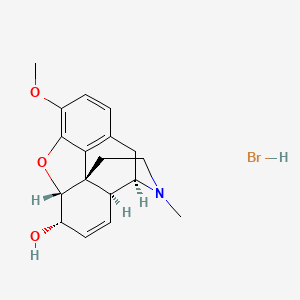

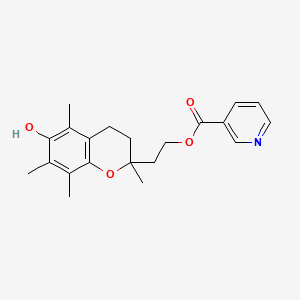

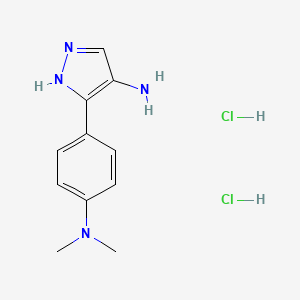



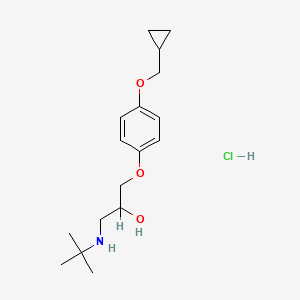
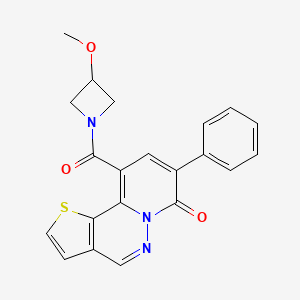
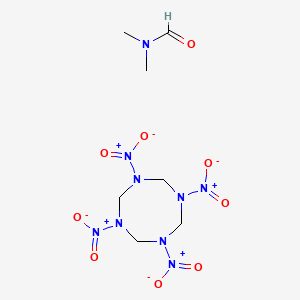

![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
